2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)prop-2-enoate
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Overview
Description
2-METHOXY-2-OXOETHYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE is an organic compound characterized by the presence of a methoxy group, a bromophenyl group, and a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-2-OXOETHYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE typically involves the esterification of 4-bromocinnamic acid with 2-methoxy-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-2-OXOETHYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
2-METHOXY-2-OXOETHYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-2-OXOETHYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromocinnamic Acid: Shares the bromophenyl group but lacks the methoxy and oxoethyl groups.
2-Methoxy-2-Oxoethanol: Contains the methoxy and oxoethyl groups but lacks the bromophenyl group.
Uniqueness
2-METHOXY-2-OXOETHYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11BrO4 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl) (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11BrO4/c1-16-12(15)8-17-11(14)7-4-9-2-5-10(13)6-3-9/h2-7H,8H2,1H3/b7-4+ |
InChI Key |
JPZAHAWGXJXPOW-QPJJXVBHSA-N |
Isomeric SMILES |
COC(=O)COC(=O)/C=C/C1=CC=C(C=C1)Br |
Canonical SMILES |
COC(=O)COC(=O)C=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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